(R)-Duloxetine

Beschreibung

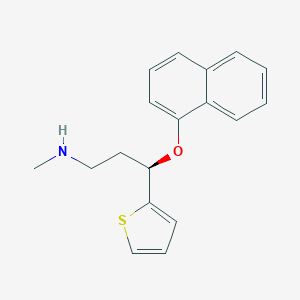

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUITGRIYCTCEM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151424 | |

| Record name | (R)-Duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116539-60-7 | |

| Record name | (R)-Duloxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116539-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duloxetine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DULOXETINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK9VOT90JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Guide to the Contrasting Pharmacological Profiles of (R)-Duloxetine and (S)-Duloxetine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), exists as two enantiomers: (S)-Duloxetine and (R)-Duloxetine. Chirality plays a pivotal role in its pharmacological activity, with the (S)-enantiomer being the therapeutically active form.[1] This technical guide provides a comprehensive comparison of the pharmacological profiles of these two enantiomers, focusing on their differential interactions with monoamine transporters. It includes a detailed summary of their binding affinities and functional potencies, outlines the experimental protocols used for their characterization, and visualizes key concepts through diagrams.

Introduction: The Significance of Stereochemistry in Duloxetine's Activity

Duloxetine's therapeutic efficacy in treating major depressive disorder, generalized anxiety disorder, and neuropathic pain stems from its ability to inhibit the reuptake of both serotonin (5-HT) and norepinephrine (NE).[2][3][4] This dual-action mechanism is highly dependent on the stereochemistry of the molecule.[1] The drug is marketed as the chirally pure (S)-enantiomer, which is significantly more potent than its (R)-counterpart.[5][6] Understanding the distinct pharmacological properties of each enantiomer is crucial for drug development, optimizing therapeutic outcomes, and minimizing potential side effects. Using pure enantiomers can offer advantages such as reduced dosage, enhanced receptor selectivity, and fewer adverse effects.[1]

Comparative Pharmacodynamics: (R)- vs. (S)-Duloxetine

The primary difference between the two enantiomers lies in their affinity and potency at the serotonin transporter (SERT) and the norepinephrine transporter (NET).

The (S)-enantiomer exhibits substantially higher affinity and inhibitory potency for both SERT and NET compared to the (R)-enantiomer.[1] (S)-Duloxetine is a potent inhibitor of both serotonin and norepinephrine reuptake, while the (R)-form is considerably less active.[6] Studies have shown that the (S)-form is at least 2.5 times more active than the (R)-enantiomer in its therapeutic action.[5]

The following table summarizes the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50/EC50) for the enantiomers of duloxetine at human monoamine transporters.

| Enantiomer | Target | Parameter | Value (nM) | Reference |

| (S)-Duloxetine | Human SERT | Ki | 0.8 | [7] |

| Human NET | Ki | 7.5 | [7] | |

| Human SERT | EC50 | 3.7 | [8] | |

| Human NET | EC50 | 58.0 | [8] | |

| This compound | Human SERT | - | Less active | [5][6] |

| Human NET | - | Less active | [6] |

Note: Specific quantitative values for this compound are less commonly reported due to its significantly lower activity. The focus of most literature is on the potent (S)-enantiomer.

Mechanism of Action: Differential Transporter Inhibition

The therapeutic effects of duloxetine are mediated by the blockade of SERT and NET in the synaptic cleft, which increases the concentration and duration of serotonin and norepinephrine signaling. The superior potency of (S)-Duloxetine at these transporters is the basis for its clinical use.

Caption: Differential inhibition of SERT and NET by Duloxetine enantiomers.

Experimental Protocols

The characterization of (R)- and (S)-Duloxetine's pharmacological profile relies on standardized in vitro assays.

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific transporter or receptor.[9][10][11]

-

Objective: To measure the binding affinity of (R)- and (S)-Duloxetine to SERT and NET.

-

Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the transporter (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET) is incubated with a membrane preparation containing the transporter of interest.[9] The unlabeled test compounds ((R)- or (S)-Duloxetine) are added at increasing concentrations to compete for binding with the radioligand.

-

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing human SERT or NET (e.g., HEK293 cells) are prepared by homogenization and centrifugation.[12] Protein concentration is determined using a standard assay (e.g., BCA assay).[12]

-

Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (enantiomer).[11][12]

-

Separation: After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand by rapid vacuum filtration through glass fiber filters.[11][12]

-

Detection: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.[12]

-

Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

These functional assays measure the potency (IC50) of a compound in inhibiting the transport of neurotransmitters into cells.

-

Objective: To determine the functional potency of (R)- and (S)-Duloxetine in blocking serotonin and norepinephrine reuptake.

-

Principle: Cells expressing the target transporter are incubated with a radiolabeled or fluorescent neurotransmitter substrate.[13] The amount of substrate taken up by the cells is measured in the presence of varying concentrations of the inhibitor.

-

Methodology (Fluorescence-based):

-

Cell Plating: HEK293 cells stably expressing human SERT or NET are plated in 96- or 384-well microplates and allowed to adhere.[14]

-

Compound Incubation: The cell culture medium is removed, and the cells are pre-incubated with various concentrations of the test compound ((R)- or (S)-Duloxetine) for a short period (e.g., 10-30 minutes) at 37°C.[14][15]

-

Substrate Addition: A fluorescent substrate that mimics the neurotransmitter is added to the wells. A masking dye that quenches extracellular fluorescence is often included.[16]

-

Detection: As the transporter takes up the fluorescent substrate, the intracellular fluorescence increases. This increase is measured in real-time (kinetic mode) or at a fixed endpoint using a fluorescence microplate reader.[13][17]

-

Data Analysis: The rate of uptake or the total fluorescence is plotted against the concentration of the inhibitor to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the transporter's activity.

-

Standard Experimental and Developmental Workflow

The evaluation of chiral drugs like duloxetine follows a structured workflow from initial in vitro characterization to preclinical and clinical validation.

Caption: Standard workflow for the characterization of drug enantiomers.

Conclusion

The pharmacological profile of duloxetine is defined by the stereoselective activity of its enantiomers. (S)-Duloxetine is a potent dual inhibitor of serotonin and norepinephrine reuptake, forming the basis of its therapeutic utility. In contrast, this compound exhibits significantly weaker activity at these primary targets. This stark difference underscores the critical importance of stereochemistry in drug design and development. The methodologies outlined in this guide, including binding and functional assays, are fundamental tools for elucidating these differences and are essential for the rational development of chiral therapeutics. The development of single-enantiomer formulations like (S)-Duloxetine represents a key strategy to enhance the benefit-risk ratio of chiral drugs.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Clinical evidence for serotonin and norepinephrine reuptake inhibition of duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Structure of racemic duloxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic reference range for duloxetine in the treatment of depression revised: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. moleculardevices.com [moleculardevices.com]

- 17. pdf.medicalexpo.com [pdf.medicalexpo.com]

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Racemic Duloxetine Hydrochloride

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of racemic duloxetine hydrochloride, a crucial antidepressant medication. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental methodologies, and visualizes complex structural information to facilitate a comprehensive understanding of the racemic compound's solid-state properties. This analysis is primarily based on the findings from the first reported crystal structure of duloxetine hydrochloride in its racemic form.[1][2][3][4]

Introduction: The Significance of Racemic Duloxetine's Crystal Structure

Duloxetine hydrochloride, commercially known as Cymbalta®, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI).[1] While it is marketed as the (S)-enantiomer, which is twice as effective as the (R)-enantiomer in serotonin uptake, understanding the crystal structure of the racemic form is vital.[1][3][4][5] This knowledge provides valuable data on molecular conformations and intermolecular interactions, offering an experimental foundation for receptor binding calculations and aiding in the design of co-crystals with enhanced biological efficacy.[1][2][4][6] The crystal structure of racemic duloxetine hydrochloride reveals significant differences in molecular conformation and crystal packing compared to its chirally pure counterpart, offering critical insights from a crystal engineering perspective.[1][2][6]

Crystallographic Data Summary

The single-crystal X-ray diffraction analysis of racemic duloxetine hydrochloride reveals a distinct crystalline architecture. The compound crystallizes in the orthorhombic space group Pna2₁, with four molecules in the unit cell. A comprehensive summary of the crystallographic data is presented below.

| Parameter | Racemic Duloxetine Hydrochloride |

| Chemical Formula | C₁₈H₂₀NOS⁺·Cl⁻ |

| Formula Weight | 333.86 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 18.0312 (12) |

| b (Å) | 6.8838 (4) |

| c (Å) | 13.5189 (9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1677.1 (2) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Final R indices (I > 2σ(I)) | R₁ = 0.0385, wR₂ = 0.0911 |

| R indices (all data) | R₁ = 0.0469, wR₂ = 0.0954 |

Data sourced from Bhadbhade et al., 2023.

Molecular Conformation and Supramolecular Features

A notable distinction between the racemic and enantiopure forms of duloxetine hydrochloride lies in the side-chain conformation. The racemic structure exhibits a gauche conformation with a C-C torsion angle of 64.5 (3)°, whereas the (S)-enantiomer adopts an anti conformation (torsion angles of 168.0 (3)° and 164.3 (10)° in different structures).[1][2] This "bent" side chain in the racemic crystal leads to a packing motif where the ionic hydrophilic regions are encapsulated within a hydrophobic shell.[1][2][3][4]

The supramolecular assembly is dominated by strong N—H⋯Cl hydrogen bonds.[1] In the crystal lattice of the racemate, both the (S)- and (R)-enantiomers form their own separate helices propagated by these hydrogen bonding interactions along a crystallographic 2₁ screw axis.[1][2] This "chiral resolving" feature of the N—H⋯Cl interaction is a key aspect of the crystal packing.[1][2]

Experimental Protocols

The characterization of racemic duloxetine hydrochloride involved several key analytical techniques.

Synthesis and Crystallization

Racemic duloxetine hydrochloride powder was obtained from commercial suppliers.[1][2][4] Single crystals suitable for X-ray diffraction were grown by the slow evaporation of an anhydrous ethanol solution, which produced thin, long plates.[1][2][4]

Single-Crystal X-ray Diffraction (SCXRD)

A suitable single crystal was mounted on a diffractometer. Data was collected at a controlled low temperature (150 K) using Molybdenum Kα radiation (λ = 0.71073 Å). The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Powder X-ray Diffraction (PXRD)

PXRD analysis was performed to confirm the bulk purity of the crystalline material. Data was collected on a powder diffractometer using Cu Kα radiation. A Rietveld analysis of the powder diffraction data demonstrated that the bulk crystalline material corresponds to the same phase identified in the single-crystal measurement.[1][2]

Differential Scanning Calorimetry (DSC)

The melting points and thermal behavior of the racemic compound were measured using a DSC instrument. The sample was heated in an aluminum pan under a nitrogen atmosphere at a constant heating rate (e.g., 5°C min⁻¹).[1][2]

Visualized Workflows and Structures

To clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.

Conclusion

The crystal structure of racemic duloxetine hydrochloride provides a foundational dataset for understanding the solid-state behavior of this important pharmaceutical compound. The analysis reveals a unique packing arrangement driven by a "bent" side-chain conformation and strong, chirally-resolved hydrogen bonding networks. These structural details are paramount for polymorphism screening, formulation development, and computational modeling aimed at optimizing the therapeutic properties of duloxetine and related SNRIs. This guide serves as a critical resource for scientists and researchers dedicated to advancing pharmaceutical solid-state chemistry.

References

- 1. Structure of racemic duloxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Structure of racemic duloxetine hydro-chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

In Vitro Binding Affinity of (R)-Duloxetine to SERT and NET: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro binding affinity of the (R)-enantiomer of Duloxetine to the human serotonin transporter (SERT) and norepinephrine transporter (NET). Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder and other conditions. The therapeutic efficacy of duloxetine is primarily attributed to its (S)-enantiomer, which exhibits a higher affinity for both SERT and NET. This document consolidates available quantitative data, details the experimental protocols for determining binding affinities, and presents visual representations of key processes.

Quantitative Binding Affinity Data

The in vitro binding affinity of a compound is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

While specific Ki values for (R)-Duloxetine are not extensively reported in publicly available literature, the stereoselectivity of duloxetine binding is well-documented. The (S)-enantiomer is recognized as the more potent inhibitor of both SERT and NET.[1] One study indicates that the (S)-form is approximately twice as active as the (R)-form.[2]

The table below summarizes the known Ki values for duloxetine (presumed to be the more active (S)-enantiomer or a racemic mixture, as is common in initial screenings) and provides estimated Ki values for this compound based on the reported twofold lower activity.

| Compound | Transporter | Ki (nM) | Reference / Estimation Basis |

| Duloxetine | SERT | 0.8 | Bymaster et al., 2001[3][4] |

| NET | 7.5 | Bymaster et al., 2001[3][4] | |

| This compound (Estimated) | SERT | ~1.6 | Estimated based on twofold lower activity than the (S)-enantiomer[2] |

| NET | ~15 | Estimated based on twofold lower activity than the (S)-enantiomer[2] | |

| (S)-Duloxetine | SERT | 0.8 | Assumed to be the primary contributor to the reported duloxetine Ki value[3][4] |

| NET | 7.5 | Assumed to be the primary contributor to the reported duloxetine Ki value[3][4] |

Experimental Protocols: Radioligand Competition Binding Assay

The determination of Ki values for transporter binding is predominantly conducted using in vitro radioligand competition binding assays. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target transporter.

Materials and Reagents

-

Biological Material: Cell membranes prepared from cell lines stably expressing the human SERT or NET (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled ligand for the specific transporter.

-

For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55.

-

For NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-121.

-

-

Competitor: this compound of high purity, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions such as NaCl and KCl to mimic physiological conditions.

-

Non-specific Binding (NSB) Agent: A high concentration of a known, non-radioactive ligand for the transporter to determine the amount of non-specific binding of the radioligand (e.g., 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

-

Scintillation Cocktail: For detection of the radioisotope.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Filtration Apparatus: A vacuum manifold for rapid filtration.

-

Scintillation Counter: To measure the radioactivity.

Membrane Preparation

-

Cell Culture: Grow cells expressing the target transporter to a high density in appropriate culture flasks.

-

Harvesting: Scrape the cells from the flasks into a phosphate-buffered saline (PBS) solution and centrifuge to pellet the cells.

-

Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., cold 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing: Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation step.

-

Final Preparation: Resuspend the final membrane pellet in assay buffer, determine the protein concentration (e.g., using a Bradford or BCA assay), and store at -80°C in aliquots.

Assay Procedure

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Contains membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of the NSB agent.

-

Competitor Binding: Contains membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Add the assay components to the wells in the following order: assay buffer, competitor (or NSB agent or buffer), membranes, and finally the radioligand.

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

Data Analysis

-

Calculate Specific Binding: For each concentration of the competitor, subtract the average counts per minute (CPM) of the NSB wells from the average CPM of the competitor wells.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

-

Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Calculate Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the transporter (determined from a separate saturation binding experiment).

-

Visualizations

Experimental Workflow for Radioligand Competition Binding Assay

Caption: Workflow of a radioligand competition binding assay.

Synaptic Cleft: Dual Inhibition of SERT and NET by Duloxetine

Caption: Dual inhibition of SERT and NET by Duloxetine.

References

- 1. researchgate.net [researchgate.net]

- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Chiral Antidepressant: A Technical Guide to the Discovery and Initial Synthesis of Duloxetine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), represents a significant advancement in the treatment of major depressive disorder, anxiety, and neuropathic pain. Marketed as the single (S)-enantiomer, its development underscores the growing importance of stereochemistry in modern pharmacology. This technical guide provides an in-depth exploration of the initial discovery and the seminal synthetic strategies that enabled the isolation and production of duloxetine's enantiomers. We will delve into the core experimental protocols, present quantitative data for comparative analysis, and visualize the synthetic workflows.

The Discovery and Early Synthetic Efforts

Duloxetine was first synthesized by researchers at Eli Lilly and Company. The initial patent, filed in 1986, described the synthesis of the racemic compound, then designated LY227942. Subsequent pharmacological studies revealed that the antidepressant activity resided primarily in the (+)-enantiomer, later identified as (S)-duloxetine (LY248686). This enantiomer was found to be a more potent inhibitor of serotonin and norepinephrine reuptake than its (R)-counterpart, leading to its selection for clinical development.[1]

The foundational synthesis of racemic duloxetine, as outlined in early patents and publications, established a versatile chemical platform from which various enantioselective strategies would later emerge. This initial approach typically involved a multi-step sequence starting from 2-acetylthiophene.

Classical Resolution of Racemic Duloxetine

One of the earliest and most straightforward methods for obtaining the individual enantiomers of duloxetine was through the classical resolution of a racemic intermediate. This technique relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.

Experimental Protocol: Resolution of (±)-N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine

A key intermediate in several duloxetine syntheses is (±)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine. Its resolution using a chiral acid, such as (S)-(+)-mandelic acid, is a well-documented procedure.

-

Salt Formation: The racemic amine is dissolved in a suitable solvent, often a mixture of an alcohol (e.g., ethanol) and a less polar co-solvent (e.g., methyl tertiary butyl ether). An equimolar amount of the chiral resolving agent, (S)-(+)-mandelic acid, is then added.

-

Crystallization: The mixture is heated to ensure complete dissolution and then gradually cooled to induce the crystallization of one of the diastereomeric salts. The salt of the (S)-amine with the (S)-mandelic acid preferentially crystallizes from the solution.

-

Isolation and Purification: The precipitated diastereomeric salt is isolated by filtration, washed with a cold solvent to remove impurities, and dried. The enantiomeric purity of the salt can be enhanced by recrystallization.

-

Liberation of the Free Base: The resolved diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the mandelic acid and liberate the enantiomerically pure (S)-amine. The free base can then be extracted into an organic solvent.

This classical resolution approach, while effective, is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer.

Enantioselective Synthetic Strategies

To overcome the yield limitations of classical resolution, significant research has been directed towards the development of asymmetric syntheses of duloxetine. These methods aim to create the desired stereocenter with a high degree of enantioselectivity, thus maximizing the yield of the (S)-enantiomer.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation has emerged as a powerful tool for the enantioselective reduction of ketones to chiral alcohols. In the context of duloxetine synthesis, this method is applied to a prochiral ketone precursor.

-

Catalyst Preparation: A chiral ruthenium or rhodium catalyst is typically employed. For example, a catalyst can be formed from [RuCl2(p-cymene)]2 and a chiral ligand such as (1S,2S)-(+)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN).

-

Reaction Setup: The protected aminoketone substrate is dissolved in an appropriate organic solvent. A hydrogen donor, commonly a mixture of formic acid and triethylamine, is added to the solution.

-

Hydrogenation: The chiral catalyst is introduced, and the reaction mixture is stirred at a controlled temperature until the reduction is complete.

-

Work-up and Isolation: The reaction is quenched, and the product, an enantiomerically enriched alcohol, is isolated through extraction and purified by chromatography or crystallization.

This method offers high enantioselectivity and avoids the use of high-pressure hydrogen gas.

Chemoenzymatic Synthesis via Lipase-Catalyzed Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols and their esters. This strategy has been successfully applied to the synthesis of key chiral intermediates for duloxetine.

-

Substrate Preparation: The racemic alcohol, (±)-3-chloro-1-(2-thienyl)-1-propanol, is obtained by the reduction of the corresponding ketone.

-

Enzymatic Acylation: The racemic alcohol is dissolved in an organic solvent, and an acyl donor (e.g., vinyl acetate) is added. A lipase, such as Candida antarctica lipase B (CAL-B), is then introduced as the catalyst. The enzyme selectively acylates one of the enantiomers (typically the (R)-enantiomer), leaving the other enantiomer ((S)-alcohol) unreacted.

-

Separation: After a specific reaction time (often monitored to reach approximately 50% conversion), the reaction is stopped. The unreacted (S)-alcohol can be separated from the (R)-acylated product by chromatography.

-

Hydrolysis (Optional): If the acylated enantiomer is desired, it can be hydrolyzed back to the alcohol using a base.

This chemoenzymatic approach provides access to both enantiomers of the chiral intermediate with high optical purity.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic strategies, allowing for a comparative analysis of their efficiencies.

Table 1: Classical Resolution of (±)-N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine

| Resolving Agent | Solvent System | Yield of (S)-enantiomer | Enantiomeric Excess (ee) | Reference |

| (S)-(+)-Mandelic Acid | Ethanol / MTBE | ~40-45% | >98% | [2] |

Table 2: Asymmetric Transfer Hydrogenation for (S)-Duloxetine Intermediate

| Substrate | Catalyst | Hydrogen Donor | Yield | Enantiomeric Excess (ee) | Reference |

| Protected 3-methylamino-1-(2-thienyl)-propan-1-one | Ru-TsDPEN | HCOOH/Et3N | >90% | >95% | [3] |

| 2-Tosyloxy-1-(2-thiophenyl)ethanone | Cp*RhCl[(S,S)-TsDPEN] | HCOOH/Et3N | 95% | 95% | [4] |

Table 3: Lipase-Catalyzed Resolution of Duloxetine Precursors

| Substrate | Enzyme | Acyl Donor | Yield of (S)-alcohol | Enantiomeric Excess (ee) of (S)-alcohol | Reference |

| (±)-3-chloro-1-(2-thienyl)-1-propanol | Candida antarctica Lipase B | Vinyl Acetate | ~45% | >99% | [5] |

| (±)-3-hydroxy-3-(2-thienyl)propanenitrile | Lipase PS-D | Isopropenyl Acetate | High | High | [6] |

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways discussed.

Caption: General synthetic pathway to (S)-duloxetine via classical resolution.

Caption: Enantioselective synthesis of (S)-duloxetine via asymmetric transfer hydrogenation.

Caption: Chemoenzymatic synthesis of a chiral precursor for (S)-duloxetine.

Conclusion

The journey from the initial discovery of racemic duloxetine to the development of efficient and scalable syntheses for the enantiomerically pure (S)-form is a testament to the ingenuity of medicinal and process chemists. The evolution from classical resolution to more sophisticated enantioselective methods like asymmetric transfer hydrogenation and chemoenzymatic resolutions has not only improved the efficiency of duloxetine production but has also contributed valuable methodologies to the broader field of chiral drug synthesis. This technical guide has provided a comprehensive overview of these key developments, offering researchers and drug development professionals a detailed understanding of the foundational chemistry behind this important therapeutic agent. The presented protocols and data serve as a valuable resource for those involved in the synthesis and development of chiral pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2011033366A2 - Process for the preparation of duloxetine hydrochloride and its precursors - Google Patents [patents.google.com]

- 3. WO2010003942A2 - Preparation of duloxetine and its pharmaceutically acceptable salts by the use of asymmetric transfer hydrogenation process - Google Patents [patents.google.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Chemo-enzymatic synthesis of the antidepressant duloxetine and its enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(R)-Duloxetine's Effect on Norepinephrine Reuptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of (R)-Duloxetine's effect on norepinephrine reuptake. Duloxetine is a well-established serotonin-norepinephrine reuptake inhibitor (SNRI) widely used for treating major depressive disorder, generalized anxiety disorder, and various pain conditions.[1][2] As a chiral molecule, duloxetine exists as two enantiomers: (S)-Duloxetine and this compound. The therapeutic formulation is the (S)-enantiomer, which is a potent dual inhibitor of both serotonin and norepinephrine reuptake.[3] This document focuses on the pharmacological properties of the (R)-enantiomer, specifically its interaction with the norepinephrine transporter (NET).

Quantitative Data on Duloxetine Enantiomers and Norepinephrine Transporter Interaction

The pharmacological activity of duloxetine's enantiomers on norepinephrine reuptake is determined by their stereochemistry.[4] The (S)-enantiomer is significantly more potent in inhibiting norepinephrine reuptake compared to the (R)-enantiomer.[4] While specific binding affinity (Ki) and inhibition concentration (IC50) values for this compound at the norepinephrine transporter are not extensively detailed in publicly available literature, comparative statements indicate a clear stereoselectivity. Both enantiomers are reported to inhibit norepinephrine reuptake, with the (S)-form being approximately twofold more active than the (R)-form.[5]

For context, the following tables summarize the available quantitative data for racemic and (S)-duloxetine at the human norepinephrine transporter (NET).

Table 1: In Vitro Binding Affinity and Reuptake Inhibition of Duloxetine at the Human Norepinephrine Transporter (NET)

| Compound/Enantiomer | Parameter | Value (nM) | Notes |

| (S)-Duloxetine vs. This compound | Relative Activity | (S)-form is ~2x more active | Comparative activity for both serotonin and norepinephrine reuptake.[5] |

| Duloxetine (racemic/unspecified) | Ki | 7.5 | Inhibition of binding to the human NET.[6][7] |

| Duloxetine (racemic/unspecified) | EC50 | 116 | Ex vivo reuptake inhibition of NET.[8] |

| Duloxetine (racemic/unspecified) | IC50U (unbound plasma drug) | 1.22 | Based on cerebrospinal fluid 3,4-dihydroxyphenylglycol (DHPG) levels.[9] |

Table 2: In Vivo Norepinephrine Transporter Occupancy of Duloxetine in Human Brain

| Dose (mg) | Mean NET Occupancy (%) |

| 20 | 29.7% |

| 40 | 30.5% |

| 60 | 40.0% |

| [Source: Positron Emission Tomography (PET) study with (S,S)-[18F]FMeNER-D2][10] |

Experimental Protocols

The characterization of this compound's effect on norepinephrine reuptake involves standard pharmacological assays. The following are detailed methodologies for key experiments cited in the literature for duloxetine.

1. Radioligand Binding Assay for Norepinephrine Transporter (NET)

This in vitro assay measures the affinity of a test compound for the norepinephrine transporter by quantifying the displacement of a specific radiolabeled ligand.

-

Cell/Tissue Preparation:

-

HEK-293 cells stably expressing the human norepinephrine transporter (hNET) are cultured and harvested.

-

Cell membranes are prepared by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl) followed by centrifugation to pellet the membranes.

-

The membrane pellet is resuspended in the assay buffer.

-

-

Assay Procedure:

-

The assay is conducted in 96-well plates.

-

To each well, the following are added:

-

Cell membrane preparation.

-

A fixed concentration of a radioligand specific for NET (e.g., [3H]nisoxetine).

-

Varying concentrations of the test compound (this compound).

-

-

For determining non-specific binding, a high concentration of a known NET inhibitor (e.g., desipramine) is added to a set of wells.

-

-

Incubation and Termination:

-

The plates are incubated (e.g., for 1-2 hours at 4°C) to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki (binding affinity) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

2. In Vitro Norepinephrine Reuptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of norepinephrine into cells expressing the NET.

-

Cell Culture:

-

Cells stably expressing hNET (e.g., HEK-293 or SK-N-BE(2)C cells) are seeded in multi-well plates and cultured to form a confluent monolayer.

-

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).

-

The cells are pre-incubated for a short period (e.g., 10-20 minutes) with varying concentrations of the test compound (this compound) or vehicle.

-

The reuptake reaction is initiated by adding a known concentration of radiolabeled norepinephrine (e.g., [3H]norepinephrine).

-

-

Incubation and Termination:

-

The cells are incubated for a defined period (e.g., 10-30 minutes) at 37°C to allow for norepinephrine uptake.

-

The uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer to remove extracellular [3H]norepinephrine.

-

-

Detection and Data Analysis:

-

The cells are lysed with a lysis buffer (e.g., 1% SDS).

-

The lysate is transferred to scintillation vials with a scintillation cocktail.

-

The intracellular radioactivity is quantified using a liquid scintillation counter.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the norepinephrine uptake) is determined by non-linear regression analysis.

-

Mandatory Visualizations

Below are diagrams illustrating key pathways and workflows related to the study of this compound and norepinephrine reuptake.

References

- 1. Duloxetine: Uses, Side Effects, Dosage, Warnings - Drugs.com [drugs.com]

- 2. Clinical evidence for serotonin and norepinephrine reuptake inhibition of duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nepjol.info [nepjol.info]

- 4. researchgate.net [researchgate.net]

- 5. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Portal [scholarship.miami.edu]

- 9. Pharmacodynamics of norepinephrine reuptake inhibition: Modeling the peripheral and central effects of atomoxetine, duloxetine, and edivoxetine on the biomarker 3,4-dihydroxyphenylglycol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the role of chirality in duloxetine's activity

The Crucial Role of Chirality in the Pharmacological Activity of Duloxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duloxetine is a potent and widely prescribed medication for the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), neuropathic pain, and fibromyalgia.[1][2] It belongs to the class of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), exerting its therapeutic effects by modulating the levels of these key neurotransmitters in the central nervous system.[3][4] A critical and defining feature of duloxetine's molecular structure is the presence of a single chiral center. This stereochemical property dictates that duloxetine exists as two non-superimposable mirror images, known as enantiomers: (S)-duloxetine and (R)-duloxetine.

The pharmaceutical product is marketed as the single, chirally pure (S)-enantiomer.[5][6][7] This decision is not arbitrary but is founded on profound differences in the pharmacological activity between the two enantiomers. Understanding the stereoselective interactions of duloxetine with its biological targets is paramount for appreciating its mechanism of action, optimizing therapeutic outcomes, and guiding future drug development endeavors. This technical guide provides an in-depth exploration of the role of chirality in duloxetine's activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

The Stereochemistry of Duloxetine

Duloxetine, chemically known as (+)-S-N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, possesses one asymmetric carbon atom.[6] This chiral center is the source of its enantiomeric forms. The therapeutic agent, (S)-duloxetine, is a potent dual inhibitor of both serotonin (5-HT) and norepinephrine (NE) reuptake.[8][9][10] While both enantiomers exhibit activity, the (S)-form is significantly more potent, particularly in its inhibition of the norepinephrine transporter (NET).[6][11][12] The (R)-enantiomer is a less potent inhibitor of the serotonin transporter (SERT) and has considerably weaker effects on NET.[6][12]

Stereoselective Pharmacological Activity

The therapeutic efficacy of duloxetine is primarily attributed to the potent and balanced inhibition of both SERT and NET by the (S)-enantiomer.[13] This dual-action mechanism is believed to be more effective for a broader range of depressive and pain symptoms compared to agents that selectively target only serotonin reuptake.[3][4]

Quantitative Comparison of Enantiomeric Activity

The differential activity of the duloxetine enantiomers has been quantified through various in vitro assays, primarily focusing on their binding affinity (Ki) and functional inhibition (IC50/EC50) at the human serotonin and norepinephrine transporters. While specific Ki values can vary slightly between studies based on experimental conditions, the general trend is consistent.

| Enantiomer | Target Transporter | Parameter | Value (nM) | Relative Potency |

| (S)-Duloxetine | SERT (Serotonin) | EC50 | 44.5 | High |

| NET (Norepinephrine) | EC50 | 116 | High | |

| Escitalopram (for comparison) | SERT (Serotonin) | EC50 | 44.5 | High |

| NET (Norepinephrine) | EC50 | 1044 | Low |

Data sourced from a study assessing ex vivo reuptake inhibition using subjects' serum in cell lines expressing cloned human transporters.[14][15] It is noted in the literature that (S)-duloxetine inhibits serotonin reuptake in rat synaptosomes twice as potently as the (R)-enantiomer.[8][9][10]

Experimental Protocols

The determination of the stereoselective activity of duloxetine enantiomers relies on robust and well-defined experimental methodologies. The following section outlines a generalized protocol for a key assay used in this evaluation.

In Vitro Neurotransmitter Reuptake Inhibition Assay

This assay measures the ability of a test compound (e.g., (S)-duloxetine or this compound) to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes or cells expressing the target transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of duloxetine enantiomers for SERT and NET.

Materials:

-

Rat brain tissue (for synaptosome preparation) or cell lines stably expressing human SERT or NET (e.g., HEK293 cells).[16]

-

Radiolabeled neurotransmitters: [³H]Serotonin ([³H]5-HT) and [³H]Norepinephrine ([³H]NE).

-

Krebs-Ringer HEPES (KRH) buffer or similar physiological buffer.[17][18]

-

Test compounds: (S)-duloxetine and this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Scintillation counter and vials.

-

Filtration apparatus with glass fiber filters.

Methodology:

-

Preparation of Synaptosomes/Cells:

-

Synaptosomes: Isolate synaptosomes from specific rat brain regions (e.g., cortex, hippocampus) via differential centrifugation. Resuspend the final synaptosomal pellet in ice-cold KRH buffer.[17][18]

-

Cell Lines: Culture cells expressing the transporter of interest to an appropriate density. On the day of the assay, harvest the cells and resuspend them in the assay buffer.[16]

-

-

Assay Procedure:

-

In a 96-well plate, add a defined amount of the synaptosome or cell suspension to each well.[19]

-

Add varying concentrations of the test compounds ((S)- or this compound) to the wells. Include control wells with vehicle only (for total uptake) and wells with a known potent inhibitor (e.g., citalopram for SERT, desipramine for NET) at a saturating concentration to determine non-specific binding.[16][19]

-

Pre-incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[19]

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter ([³H]5-HT or [³H]NE) at a concentration close to its Michaelis-Menten constant (KM).[16][19]

-

Incubate for a specific duration (e.g., 10-20 minutes) at 37°C to allow for transporter-mediated uptake.[19]

-

-

Termination and Measurement:

-

Rapidly terminate the uptake reaction by vacuum filtration through glass fiber filters. This separates the synaptosomes/cells containing the internalized radiolabel from the buffer containing the free radiolabel.

-

Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radiolabel.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake at each drug concentration by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the drug concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 or IC50 value for each enantiomer.

-

Visualizing Chirality in Action

The use of diagrams can help to clarify the complex relationships between duloxetine's enantiomers and their biological targets, as well as the workflows used to study them.

Figure 1. Stereoselective inhibition of SERT and NET by duloxetine enantiomers.

Figure 2. Experimental workflow for an in vitro neurotransmitter reuptake assay.

Conclusion

The case of duloxetine provides a compelling illustration of the critical importance of stereochemistry in pharmacology and drug development. The therapeutic activity of the drug is almost exclusively derived from the (S)-enantiomer, which exhibits potent and balanced inhibition of both serotonin and norepinephrine transporters.[11][12] The (R)-enantiomer, in contrast, is substantially less active. This profound difference in pharmacological profile underscores the necessity of evaluating individual enantiomers during the drug discovery and development process. The decision to market (S)-duloxetine as a single-enantiomer product allows for a more specific therapeutic action, potentially reducing the metabolic load and minimizing the risk of off-target effects that could be associated with the less active enantiomer.[12] For researchers and drug development professionals, the story of duloxetine serves as a powerful reminder that a molecule's three-dimensional structure is inextricably linked to its biological function.

References

- 1. Duloxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A Systematic Review of Efficacy, Safety, and Tolerability of Duloxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nepjol.info [nepjol.info]

- 9. arkat-usa.org [arkat-usa.org]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Effects of duloxetine on norepinephrine and serotonin transporter activity in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Research Portal [scholarship.miami.edu]

- 16. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral HPLC Method for the Enantiomeric Separation of (R)- and (S)-Duloxetine

Introduction

Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, and other conditions.[1][2] It is a chiral molecule and is administered as the pure (S)-enantiomer, which is pharmacologically more active than the (R)-enantiomer.[1][2] Therefore, the enantiomeric purity of duloxetine is a critical quality attribute that must be carefully controlled in pharmaceutical formulations. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for the enantioselective separation of duloxetine.[3][4] This application note presents a detailed protocol for the chiral separation of (R)- and (S)-duloxetine using HPLC.

Principle

Chiral separation by HPLC is achieved by utilizing a chiral stationary phase that interacts differently with the two enantiomers of a chiral molecule. This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. The choice of the chiral stationary phase and the mobile phase composition are critical factors in achieving a successful separation.

Experimental Protocols

This section details the methodologies for two distinct chiral HPLC methods for the separation of (R)- and (S)-duloxetine.

Method 1: Chiral Stationary Phase - Amylose-based (Chiralpak AD-H)

This method utilizes an amylose-based chiral stationary phase, which has demonstrated excellent enantioselectivity for a wide range of chiral compounds.

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chromatographic Conditions:

-

Sample Preparation:

-

Prepare a stock solution of racemic duloxetine in the mobile phase at a concentration of 1 mg/mL.

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

-

-

Procedure:

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is obtained.

-

Inject the sample or standard solution onto the column.

-

Monitor the separation at the specified UV wavelength.

-

Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times. The elution order may vary depending on the specific column and conditions.

-

Quantify the amount of each enantiomer by integrating the peak areas.

-

Method 2: Chiral Stationary Phase - α1-acid glycoprotein (Chiral-AGP)

This reversed-phase method employs a chiral stationary phase based on α1-acid glycoprotein.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Sample Preparation:

-

Prepare a stock solution of duloxetine hydrochloride in the mobile phase at a concentration of 0.4 mg/mL.[7]

-

Prepare working standard solutions by diluting the stock solution with the mobile phase.

-

-

Procedure:

-

Equilibrate the Chiral-AGP column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution.

-

Run the chromatogram under the specified conditions.

-

Identify and quantify the enantiomers based on their retention times and peak areas. In the described method, the distomer ((R)-enantiomer) was noted to elute before the eutomer ((S)-enantiomer).[6][7][8]

-

Data Presentation

The following table summarizes the quantitative data from the cited chiral HPLC methods for the separation of (R)- and (S)-duloxetine.

| Parameter | Method 1 (Chiralpak AD-H) | Method 2 (Chiral-AGP) | Method 3 (Derivatization with RP-HPLC) |

| Chiral Stationary Phase | Chiralpak AD-H (amylose-based)[5] | Chiral-AGP[6][7][8] | C18 (after derivatization)[9] |

| Mobile Phase | n-hexane:ethanol:diethyl amine (80:20:0.2, v/v/v)[5] | 10 mM Acetate buffer (pH 3.8):acetonitrile (93:7, v/v)[6][7][8] | Acetonitrile:9 mM Triethylammonium phosphate buffer (pH 4)[9] |

| Resolution (Rs) | ≥ 2.8[5] | ≥ 2.2[7] | Not specified |

| Limit of Detection (LOD) | 250 ng/mL for (R)-enantiomer[5] | 150 ng/mL for (R)-enantiomer[6][7] | 12 pg/mL for (S,R)-diastereomer[9] |

| Limit of Quantitation (LOQ) | 750 ng/mL for (R)-enantiomer[5] | 400 ng/mL for (R)-enantiomer[6][7] | Not specified |

Experimental Workflow & Logical Relationships

The following diagrams illustrate the experimental workflow for the chiral HPLC separation of duloxetine enantiomers.

Caption: Experimental workflow for chiral HPLC analysis.

References

- 1. Achiral and chiral analysis of duloxetine by chromatographic and electrophoretic methods, a review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Development and validation of chiral LC method for the enantiomeric separation of duloxetine on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Reversed-phase-HPLC enantioseparation and control of enantiomeric purity of duloxetine using a new chiral reagent and recovery of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Quantification of (R)-Duloxetine Impurity in Bulk (S)-Duloxetine

Introduction

Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain. The active pharmaceutical ingredient (API) is the (S)-enantiomer. The (R)-enantiomer is considered an impurity and its presence in the bulk drug substance must be controlled within specified limits as per regulatory guidelines.[1] Enantiomeric purity is a critical quality attribute for chiral drugs, as the inactive or less active enantiomer can contribute to side effects or have different pharmacological properties.[1] This document provides a detailed application note and protocol for the quantification of the (R)-duloxetine impurity in bulk (S)-duloxetine using chiral High-Performance Liquid Chromatography (HPLC).

Principle

The quantification of the this compound impurity is achieved by separating the enantiomers of duloxetine using a chiral stationary phase (CSP) in an HPLC system. The separation is based on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. The amount of the (R)-enantiomer is then quantified by comparing its peak area to a calibration curve prepared with a reference standard of the (R)-enantiomer.

Experimental Protocols

Several chiral HPLC methods have been developed and validated for the enantiomeric separation of duloxetine.[2][3][4] Below are detailed protocols for two common approaches: one using a protein-based chiral stationary phase (Chiral-AGP) and another using a polysaccharide-based stationary phase (Chiralpak AD-H).

Protocol 1: Chiral RP-HPLC Method using a Chiral-AGP Column

This method utilizes a reversed-phase chiral HPLC approach with an α1-acid glycoprotein (AGP) stationary phase for the enantiomeric separation of duloxetine hydrochloride.[2][3]

1. Instrumentation and Materials

-

HPLC system with a UV detector

-

Chiral-AGP column (150 mm × 4.0 mm, 5 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC grade acetonitrile, acetate buffer (pH 3.8, 10 mM)

-

(S)-Duloxetine hydrochloride bulk drug substance

-

This compound hydrochloride reference standard

2. Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Chiral-AGP (150 mm × 4.0 mm, 5 µm) |

| Mobile Phase | Acetate buffer (pH 3.8; 10 mM)-acetonitrile (93:07, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Column Temperature | 25°C |

| Injection Volume | 5 µL |

3. Preparation of Solutions

-

Mobile Phase: Prepare a 10 mM acetate buffer and adjust the pH to 3.8 with acetic acid. Filter and degas the buffer. Mix the buffer with acetonitrile in a 93:7 (v/v) ratio.

-

Standard Stock Solution of this compound: Accurately weigh about 10 mg of this compound hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range for linearity determination (e.g., 0.4 µg/mL to 10 µg/mL).

-

Sample Solution: Accurately weigh about 25 mg of the (S)-duloxetine hydrochloride bulk drug and dissolve it in a 25 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

4. System Suitability Inject a standard solution containing a known amount of both (S)- and this compound. The resolution between the two enantiomer peaks should be greater than 2.0. The tailing factor for the (S)-duloxetine peak should be less than 2.0.

5. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the working standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify the peaks for (R)- and (S)-duloxetine based on their retention times. In this method, the (R)-enantiomer (distomer) elutes before the (S)-enantiomer (eutomer).[2][3]

-

Calculate the amount of this compound impurity in the bulk sample using the calibration curve.

Protocol 2: Chiral HPLC Method using a Chiralpak AD-H Column

This method employs a normal-phase chiral HPLC technique with an amylose-based stationary phase for the separation of duloxetine enantiomers.[4]

1. Instrumentation and Materials

-

HPLC system with a UV detector

-

Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC grade n-hexane, ethanol, and diethylamine

-

(S)-Duloxetine hydrochloride bulk drug substance

-

This compound hydrochloride reference standard

2. Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane-ethanol-diethyl amine (80:20:0.2, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

3. Preparation of Solutions

-

Mobile Phase: Prepare a mixture of n-hexane, ethanol, and diethylamine in an 80:20:0.2 (v/v/v) ratio. Filter and degas the mobile phase.

-

Standard Stock Solution of this compound: Accurately weigh about 10 mg of this compound hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

-

Sample Solution: Accurately weigh about 25 mg of the (S)-duloxetine hydrochloride bulk drug and dissolve it in a 25 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

4. System Suitability Inject a standard solution containing a known amount of both (S)- and this compound. The resolution between the enantiomer peaks should be not less than 2.8.[4]

5. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the blank (mobile phase).

-

Inject the working standard solutions to establish the calibration curve.

-

Inject the sample solution.

-

Identify the peaks for (R)- and (S)-duloxetine based on their retention times.

-

Quantify the this compound impurity using the established calibration curve.

Data Presentation

The following tables summarize the quantitative data from the validated chiral HPLC methods for the determination of this compound impurity.

Table 1: Method Validation Parameters for Chiral RP-HPLC using Chiral-AGP Column [2][3]

| Parameter | Result |

| Linearity Range | 0.4 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 150 ng/mL |

| Limit of Quantification (LOQ) | 400 ng/mL |

| Precision (%RSD) | < 1.4% at LOQ level |

| Accuracy (Recovery) | Within 105% |

| Resolution | > 2.2 |

Table 2: Method Validation Parameters for Chiral HPLC using Chiralpak AD-H Column [4]

| Parameter | Result |

| Linearity Range | Not specified |

| Correlation Coefficient (r²) | Not specified |

| Limit of Detection (LOD) | Not specified |

| Limit of Quantification (LOQ) | Not specified |

| Precision (%RSD) | Not specified |

| Accuracy (Recovery) | Not specified |

| Resolution | > 2.8 |

Table 3: Alternative Method using a Vancomycin Chiral Stationary Phase [4][5]

| Parameter | Result |

| Column | Chirobiotic V |

| Mobile Phase | Not specified in detail |

| Limit of Detection (LOD) | 0.06 µg/mL |

| Resolution | Baseline resolution |

Mandatory Visualization

Caption: Workflow for Quantification of this compound.

Caption: Logical Relationship in Impurity Analysis.

References

Application Note: Development and Validation of a Sensitive and Robust LC-MS/MS Method for the Quantification of (R)-Duloxetine in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a comprehensive and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the selective and quantitative analysis of (R)-Duloxetine in human plasma. Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is primarily marketed as the (S)-enantiomer. However, the quantification of the (R)-enantiomer is crucial for enantiomeric purity analysis, pharmacokinetic studies, and to understand its potential physiological effects.[1][2][3] This method utilizes a chiral chromatographic separation to resolve the enantiomers, followed by sensitive and specific detection using a triple quadrupole mass spectrometer. The protocol details sample preparation, chromatographic conditions, mass spectrometric parameters, and a full validation summary according to regulatory guidelines.

Introduction

Duloxetine is a widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[3] It exists as a pair of enantiomers, with the (S)-enantiomer being the therapeutically active form and approximately twice as active as the (R)-enantiomer in inhibiting serotonin and norepinephrine reuptake.[2][3] Although duloxetine is administered as the (S)-enantiomer, the presence of the (R)-enantiomer as an impurity or a metabolite necessitates the development of stereoselective analytical methods.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for bioanalytical studies.[4][5] This application note provides a detailed protocol for a validated LC-MS/MS method capable of accurately and precisely quantifying this compound in human plasma, a critical tool for pharmaceutical development and clinical research.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Caption: Experimental workflow for this compound quantification.

Materials and Methods

Chemicals and Reagents

This compound hydrochloride (≥99% purity) and this compound-d5 hydrochloride (internal standard, IS) were sourced from a certified supplier. HPLC-grade acetonitrile, methanol, n-hexane, and methyl tert-butyl ether (MTBE) were purchased from a reputable chemical vendor. Formic acid and ammonium acetate were of analytical grade.[4] Milli-Q water was used for the preparation of all aqueous solutions. Human plasma was obtained from a certified blood bank.

Instrumentation

The LC-MS/MS system consisted of a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Standard Solution Preparation

Primary stock solutions of this compound and the internal standard (IS), this compound-d5, were prepared in methanol at a concentration of 1 mg/mL.[6] Working standard solutions were prepared by serial dilution of the primary stock solution with a methanol:water (50:50, v/v) mixture to obtain final concentrations for the calibration curve and quality control (QC) samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 200 µL of human plasma in a polypropylene tube, add 25 µL of the this compound-d5 internal standard working solution (e.g., 100 ng/mL).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of extraction solvent (MTBE:n-Hexane, 80:20, v/v) and vortex for 5 minutes.[7]

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for injection.

LC-MS/MS Method

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based chiral stationary phase[8] |

| Mobile Phase | A: n-HexaneB: Ethanol with 0.1% Diethylamine[8] |

| Gradient | Isocratic: 80% A, 20% B[8] |

| Flow Rate | 1.0 mL/min[8] |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Autosampler Temp. | 4°C |

| Run Time | 10 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V[9] |

| Source Temperature | 500°C[4] |

| MRM Transitions | This compound: m/z 298.3 → 154.1--INVALID-LINK--4-Duloxetine-d5: m/z 303.3 → 159.1[4][10] |

| Collision Gas | Nitrogen |

Method Validation

The developed method was validated according to the US FDA and ICH bioanalytical method validation guidelines. The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity

The linearity of the method was assessed by preparing calibration standards in human plasma at eight different concentration levels. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) on three separate days.

Recovery and Matrix Effect

The extraction recovery of this compound was determined by comparing the peak areas of the analyte from extracted plasma samples with those of post-extraction spiked samples at three QC levels. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those of neat standard solutions.

Results and Discussion

The quantitative data for the method validation are summarized in the tables below.

Table 3: Calibration Curve and Linearity

| Parameter | Result |

| Concentration Range | 0.1 - 100 ng/mL[5] |

| Correlation Coefficient (r²) | > 0.995 |

| Regression Equation | y = mx + c |

| LLOQ | 0.1 ng/mL |

Table 4: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | < 15% | 85-115% | < 15% | 85-115% |

| Low | 0.3 | < 10% | 90-110% | < 10% | 90-110% |

| Medium | 10 | < 10% | 90-110% | < 10% | 90-110% |

| High | 80 | < 10% | 90-110% | < 10% | 90-110% |

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Low | 0.3 | > 85% | 90-110% |

| Medium | 10 | > 85% | 90-110% |

| High | 80 | > 85% | 90-110% |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the key stages of the LC-MS/MS method development and validation process.

Caption: Method development and validation logical flow.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, making it suitable for a variety of research applications, including enantiomeric purity testing and pharmacokinetic studies. The detailed protocols and validation data presented herein can be readily adopted by researchers in the fields of drug metabolism, pharmacokinetics, and pharmaceutical analysis.

References